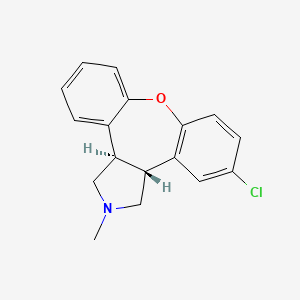

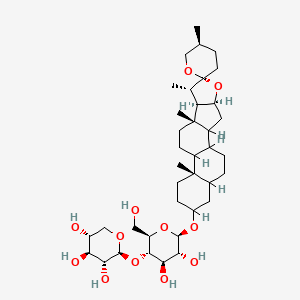

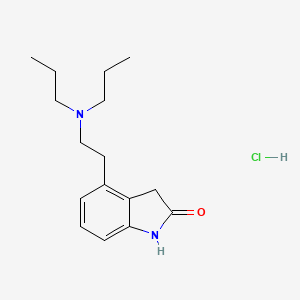

![molecular formula C24H26N2O2 B1667708 2-[4-[2-[5-(环戊基甲基)-1H-咪唑-2-基]乙基]苯基]苯甲酸](/img/structure/B1667708.png)

2-[4-[2-[5-(环戊基甲基)-1H-咪唑-2-基]乙基]苯基]苯甲酸

描述

Bcl-2-associated athanogene 2, commonly referred to as Bag-2, is a protein that functions as a co-chaperone. It interacts with the ATPase domain of heat shock protein 70 (Hsp70) through its Bag domain. Bag-2 is part of the Bag family, which includes several other proteins that share a conserved region at their C-terminal. These proteins are known for their role in preventing cell death by interacting with Bcl-2 .

科学研究应用

Bag-2 has been extensively studied for its role in various diseases, including cancers and neurodegenerative diseases. It is involved in regulating cellular functions such as apoptosis, tumor growth, and the stress response. Bag-2’s interaction with Hsp70 is particularly significant in the context of protein folding and degradation. It has also been used in research related to Alzheimer’s disease, Parkinson’s disease, and spinocerebellar ataxia type-3 .

作用机制

Bag-2 exerts its effects by interacting with the ATPase domain of Hsp70, thereby stimulating ADP/ATP exchange and repressing co-chaperone Hip binding to Hsp70. This interaction dictates the Hsp70-client interaction, influencing various cellular processes. Bag-2 is also phosphorylated by MAPK-activated protein kinase 2, which mediates several p38 MAPK-dependent processes .

安全和危害

未来方向

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, its reactivity under different conditions, and its interactions with other substances .

准备方法

Bag-2 is typically produced through recombinant DNA technology. The gene encoding Bag-2 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of Bag-2. The protein is then purified using techniques such as affinity chromatography .

化学反应分析

Bag-2 primarily functions as a protein and does not undergo traditional chemical reactions like small molecules. it can be phosphorylated by MAPK-activated protein kinase 2, which is a primary substrate of p38 MAPK. This phosphorylation event is crucial for mediating several p38 MAPK-dependent processes .

相似化合物的比较

Bag-2 shares a similar molecular structure and function with other members of the Bag family, such as Bag-1, Bag-3, Bag-4, Bag-5, and Bag-6. Bag-2 has unique aspects that distinguish it from its counterparts. For instance, Bag-2 has been shown to interact with specific cellular components, including mitochondria, endoplasmic reticulum, and microtubules, which are not common to all Bag family members .

Similar Compounds:- Bag-1

- Bag-3

- Bag-4

- Bag-5

- Bag-6

属性

IUPAC Name |

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIXTHWZWFYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

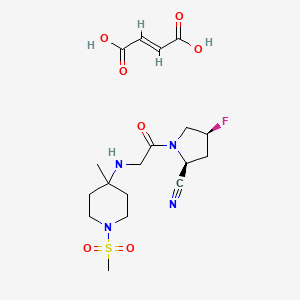

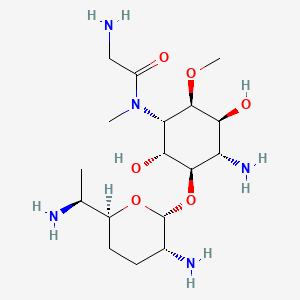

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)